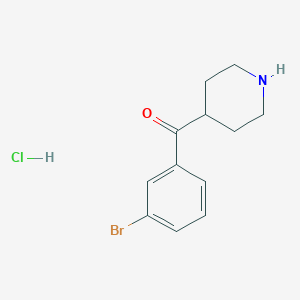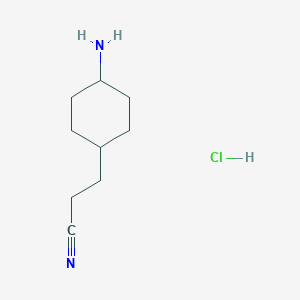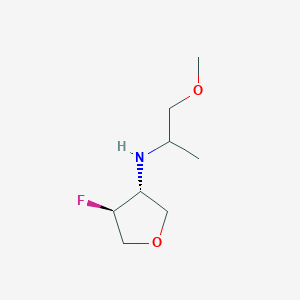
(3-Bromophenyl)-4-piperidinyl-methanone HCl
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(3-Bromophenyl)-4-piperidinyl-methanone HCl” can be analyzed using techniques such as X-ray diffraction . This method provides static 3D structures of compounds and can visualize fast structural changes, which is crucial for understanding chemical processes .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Bromophenyl)-4-piperidinyl-methanone HCl” can be determined using various analytical techniques . These may include determining its melting point, boiling point, and density .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
A key application of bromophenol derivatives, closely related to (3-Bromophenyl)-4-piperidinyl-methanone HCl, involves their role as carbonic anhydrase inhibitors. These compounds, including novel bromophenol derivatives, have been evaluated for their inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II, essential enzymes in pH regulation and fluid balance in various tissues. Such inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and certain metabolic disorders. Notably, these compounds displayed competitive inhibition and showed strong activity against hCA I, even more effective than clinically used acetazolamide in some cases (Akbaba et al., 2013) (Balaydın et al., 2012).
Antioxidant Properties
Another significant application area for bromophenol derivatives is their antioxidant potential. These compounds, including synthesized bromophenols with varying degrees of bromination, have been studied for their in vitro antioxidant activities. They have demonstrated considerable radical scavenging activities, comparable to or even exceeding those of standard antioxidant compounds like butylated hydroxyanisole (BHA) and α-tocopherol. This suggests their potential use as antioxidants in pharmaceutical or nutraceutical applications, protecting against oxidative stress-related diseases (Çetinkaya et al., 2012).
Alzheimer's Disease Therapy
Exploratory research on multifunctional amides, related to the structural framework of (3-Bromophenyl)-4-piperidinyl-methanone HCl, has shown moderate enzyme inhibitory potentials against enzymes relevant to Alzheimer's disease. These studies highlight the potential therapeutic applications of these compounds in developing treatments for neurodegenerative conditions. The enzyme inhibition activity, coupled with mild cytotoxicity profiles, positions these compounds as promising candidates for further drug development efforts aimed at combating Alzheimer's disease (Hassan et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
(3-bromophenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRJBORWXXBHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)-4-piperidinyl-methanone HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531546.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531548.png)

![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)
![1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531552.png)


![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride](/img/structure/B1531556.png)
![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)

![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)
![1-[(1R,2R)-2-fluorocyclopentyl]piperazine](/img/structure/B1531564.png)
![3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole](/img/structure/B1531565.png)